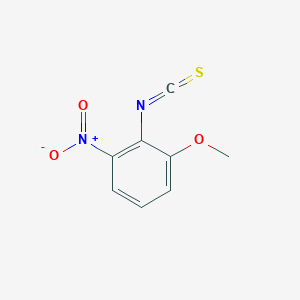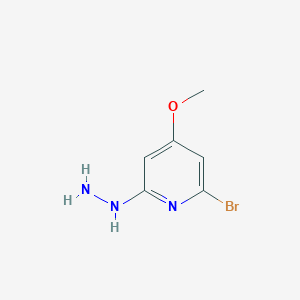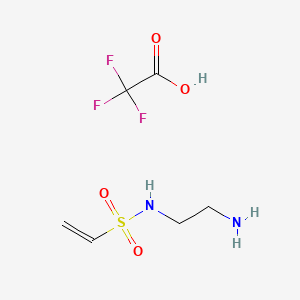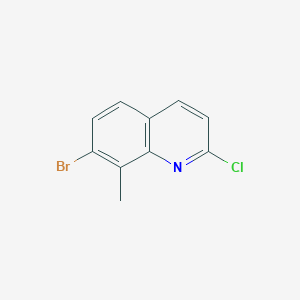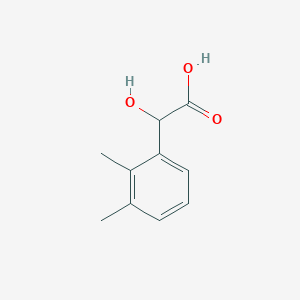
2,3-Dimethylmandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylmandelic acid is an organic compound belonging to the class of alpha-hydroxy acids It is structurally characterized by a mandelic acid core with two methyl groups attached at the 2nd and 3rd positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dimethylmandelic acid can be synthesized through several methods. One common approach involves the acid-catalyzed hydrolysis of 2,3-dimethylmandelonitrile. This reaction typically requires the use of hydrochloric acid or sulfuric acid as a catalyst and is conducted under reflux conditions. Another method involves the base-catalyzed hydrolysis of 2,3-dimethylphenylacetonitrile using sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, reaction temperature, and solvent can significantly impact the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylmandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,3-Dimethylbenzaldehyde or 2,3-dimethylbenzoic acid.
Reduction: 2,3-Dimethylphenylethanol or 2,3-dimethylphenylethane.
Substitution: 2,3-Dimethylbromobenzene or 2,3-dimethylnitrobenzene.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylmandelic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Research explores its potential as an intermediate in the production of drugs with antimicrobial or anticancer properties.
Industry: It is utilized in the manufacture of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2,3-dimethylmandelic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the alpha-hydroxy acid group allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate its activity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethylmandelic acid can be compared with other similar compounds such as:
Mandelic Acid: Lacks the methyl groups at the 2nd and 3rd positions, making it less hydrophobic and with different reactivity.
Phenylglycolic Acid: Similar structure but without the methyl groups, leading to different chemical and biological properties.
2,3-Dimethylphenylacetic Acid: Similar methyl substitution but lacks the alpha-hydroxy group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-3-5-8(7(6)2)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
InChI-Schlüssel |
KSJILFOEBGQBNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)
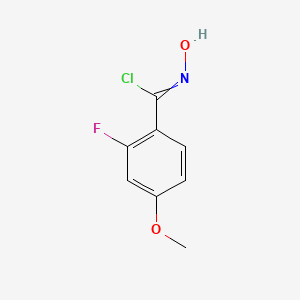
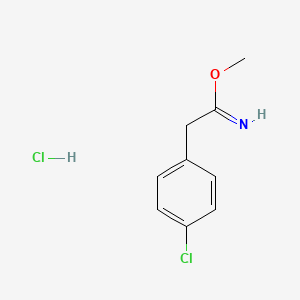
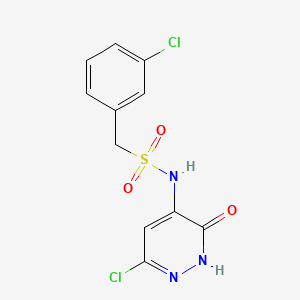

![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
